molecular formula C6H5F2NO3 B2809245 Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate CAS No. 1627894-72-7

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate

Cat. No. B2809245
CAS RN: 1627894-72-7
M. Wt: 177.107
InChI Key: OOUMYYCQUBXUDD-UHFFFAOYSA-N
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Description

“Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate” is a compound that falls under the category of difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N or S . This field of research has seen significant advancements due to the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Fluorescent Probes and Photophysical Properties

A study demonstrated the synthesis of several 2,5-disubstituted oxazole-4-carboxylates, highlighting their application in the development of fluorescent probes. These compounds were prepared from methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives and exhibited significant fluorescence quantum yields and moderate solvent sensitivity, making them promising candidates for fluorescent probes. The study also explored the photophysical properties of these oxazoles when inserted into model peptides, indicating that they maintain good fluorescence levels and solvent sensitivity when linked to peptide chains (Ferreira et al., 2010).

Synthetic Transformations

Research on the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid provided insights into the functionalization of these compounds. The study focused on introducing highly basic aliphatic amines into the oxazole structure, demonstrating the versatility of these compounds in organic synthesis (Prokopenko et al., 2010).

Photoisomerization Studies

An investigation into the photochemistry of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate uncovered its potential in photoisomerization studies. This research revealed the formation of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate as a final photoproduct upon UV irradiation, providing valuable data on the photoreactivity of such compounds (Lopes et al., 2011).

Enantioselective Synthesis

The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate showcased the application of these compounds in producing optically active molecules. This process involved Pd-catalyzed amide coupling and subsequent oxazole formation, illustrating the compound's role in synthesizing macrocyclic azole peptides with high optical purity (Magata et al., 2017).

Anticancer Activity

A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized for anticancer screening against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, leukemia, and melanoma. One particular derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent cytotoxic activity, suggesting the therapeutic potential of these compounds in cancer treatment (Pilyo et al., 2020).

Future Directions

Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . The future directions in this field could involve further advancements in the synthesis methods and exploration of new applications in pharmaceuticals and other fields.

properties

IUPAC Name

methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMYYCQUBXUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of copper(II) bromide (5.95 g, 26.6 mmol) in DCM (50 ml) was added hexamethylenetetramine (3.73 g, 26.6 mmol, Aldrich) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (4.0 ml, 26.8 mmol, Aldrich). After 20 min a solution of methyl 2-(difluoromethyl)-4,5-dihydrooxazole-4-carboxylate (1.59 g, 8.88 mmol) in DCM (5 mL) was added and the reaction mixture was allowed to warm to rt and stirred for 2 h. The mixture was filtered and the filtrate was concentrated to dryness. The residue was partitioned between EtOAc and 1:1 satd NH4Cl-conc NH4OH. The aqueous layer was extracted with EtOAc (3×) and the combined organic layers were washed consecutively with 1:1 satd NH4Cl-conc NH4OH (1×), 10% citric acid (1×), satd NaHCO3 (1×) and brine (1×). The organic layer was dried over MgSO4. The filtrate was purified by silica gel flash chromatography, eluting with 25% EtOH/EtOAc:hexanes (0:1→1:0) to give 708 mg (45%) of a white crystalline solid. MS m/z=178 [M+H]+. Calculated for C6H5F2NO3:177.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
methyl 2-(difluoromethyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
1.59 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5.95 g
Type
catalyst
Reaction Step Four

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